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Executive Summary
Cedazuridine (E7727) is a potent, synthetic nucleoside analog of tetrahydrouridine designed to

inhibit the enzyme cytidine deaminase (CDA).[1][2] CDA is primarily responsible for the rapid

degradation of cytidine analogs, such as the hypomethylating agent decitabine, in the

gastrointestinal tract and liver, which has historically limited their oral bioavailability.[3][4]

Cedazuridine's enhanced stability in acidic environments compared to its predecessor,

tetrahydrouridine, makes it a superior candidate for oral administration.[1] Co-administration of

cedazuridine with decitabine has been shown to significantly increase the systemic exposure of

decitabine, mimicking the pharmacokinetic and pharmacodynamic profiles of intravenous (IV)

decitabine.[4][5] This technical guide provides a comprehensive overview of the preclinical

development of cedazuridine, detailing its mechanism of action, pharmacology, toxicology, and

the key in vitro and in vivo studies that supported its clinical development in combination with

decitabine for the treatment of myelodysplastic syndromes (MDS) and chronic myelomonocytic

leukemia (CMML).[4][5]
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Mechanism of Action
Cedazuridine is a competitive inhibitor of cytidine deaminase, the enzyme that catalyzes the

deamination of cytidine and its analogs to uridine and its corresponding analogs.[1][6] By

binding to CDA, cedazuridine prevents the metabolism of co-administered cytidine analogs like

decitabine. This inhibition of first-pass metabolism in the gut and liver leads to increased oral

bioavailability and sustained plasma concentrations of the active drug.[7]

The primary therapeutic rationale for developing cedazuridine was to enable the oral

administration of decitabine. Decitabine is a DNA methyltransferase (DNMT) inhibitor that, after

incorporation into DNA, leads to hypomethylation and re-expression of silenced tumor

suppressor genes, ultimately inducing cellular differentiation and apoptosis in cancer cells.[3][5]

In Vitro Pharmacology
Cytidine Deaminase Inhibition Assay
The inhibitory activity of cedazuridine on cytidine deaminase was a critical early assessment in

its preclinical development.

Experimental Protocol:

A fluorometric assay is a common method to determine CDA activity and the inhibitory potential

of compounds like cedazuridine. While the specific protocol used in the initial preclinical studies

for cedazuridine is not publicly detailed, a representative protocol using a commercially

available kit is as follows:[8]

Sample Preparation: Tissue or cell lysates are prepared in a suitable assay buffer. For tissue

samples, homogenization on ice is performed, followed by centrifugation to collect the

supernatant.[8]

Reaction Mixture: A reaction mixture is prepared containing the CDA substrate (cytidine) and

a developer solution.[8]

Assay Procedure:

The sample (or purified CDA enzyme) is added to a 96-well plate.
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Cedazuridine at various concentrations is added to the wells to determine its inhibitory

effect.

The reaction is initiated by adding the CDA substrate.

The plate is incubated, allowing the enzymatic reaction to proceed. CDA converts cytidine

to uridine and ammonia. The developer in the reaction mix then reacts with the ammonia

produced to generate a fluorescent product.[8]

Detection: The fluorescence is measured at an excitation/emission wavelength of

approximately 410/470 nm.[8]

Data Analysis: The concentration of cedazuridine that inhibits 50% of the CDA activity (IC50)

is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.

Results:

Cedazuridine was identified as a potent inhibitor of cytidine deaminase with a reported IC50 of

0.28 µM.[1]

Preclinical Pharmacokinetics
The pharmacokinetic profile of cedazuridine was evaluated in multiple animal species, primarily

in mice and cynomolgus monkeys, both as a single agent and in combination with decitabine.

[1][2]

Experimental Protocol:

Detailed protocols for preclinical pharmacokinetic studies are often proprietary. However, a

general methodology can be outlined based on standard practices and available information:[7]

[9]

Animal Models: Studies were conducted in CD2F1 mice and cynomolgus monkeys.[7]

Drug Administration: Cedazuridine and decitabine were administered orally, typically via

gavage for mice and oral dosing for monkeys.[1][9] In some studies, decitabine was
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administered intravenously as a comparator.[5] Dosing was often performed sequentially

(cedazuridine followed by decitabine) or concomitantly.[1]

Sample Collection: Blood samples were collected at various time points post-administration.

Plasma was separated by centrifugation.

Bioanalysis: Plasma concentrations of cedazuridine and decitabine were determined using a

validated bioanalytical method, likely liquid chromatography-mass spectrometry (LC-

MS/MS), which is the standard for such analyses.

Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key

pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to

maximum plasma concentration (Tmax), and area under the plasma concentration-time

curve (AUC).

Results:

Cedazuridine is metabolically stable in liver microsomes and hepatocytes.[2]

It does not inhibit major human cytochrome P450 (CYP) enzymes or major human drug

transporters.[2]

Cedazuridine does not accumulate in tissues and is primarily excreted renally.[2]

A major metabolite is its epimer, which is formed in the acidic environment of the stomach.[2]

Co-administration of cedazuridine with oral decitabine resulted in a dose-dependent increase

in the systemic exposure (AUC) of decitabine in both mice and cynomolgus monkeys.[5][7]

Table 1: Pharmacokinetic Parameters of Decitabine Following Oral Administration with

Cedazuridine in Cynomolgus Monkeys
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Cedazuridine Dose (mg/kg) Decitabine Dose (mg/kg) Decitabine AUC (ng*hr/mL)

0 3 21.7

0.1 3 138

1 3 301

10 3 1494

Data adapted from Oganesian A, et al. (2013) and Thota S, et al. (2021).

Preclinical Toxicology
Comprehensive toxicology studies were conducted to establish the safety profile of

cedazuridine.[2]

Experimental Protocol:

Toxicology studies were performed in compliance with Good Laboratory Practice (GLP)

regulations.

Animal Models: Toxicology was assessed in mice and cynomolgus monkeys.[2]

Dosing Regimen: Cedazuridine was administered orally once daily for 7 days in a 28-day

cycle, mimicking the clinical dosing schedule. Subchronic studies involved multiple cycles

over 13 weeks.[2]

Safety Assessments: Evaluations included clinical observations, body weight, food

consumption, hematology, clinical chemistry, and histopathological examination of tissues.

Genetic Toxicology: A battery of tests was conducted to assess the genotoxic potential of

cedazuridine, including the Ames test (bacterial reverse mutation), in vitro chromosome

aberration test, and in vivo mouse micronucleus assay.[2]

Results:

Cedazuridine was found to be well-tolerated in both mice and monkeys.[2]
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Table 2: Summary of Key Preclinical Toxicology Findings for Cedazuridine

Study Type Species
Dosing
Regimen

NOAEL
Target Organs
at Doses
Above NOAEL

Single-Cycle (7

days)
Mouse Oral, daily 1000 mg/kg Not specified

Single-Cycle (7

days)

Cynomolgus

Monkey
Oral, daily 200 mg/kg Not specified

Multi-Cycle (13

weeks)

Mouse

(female/male)

Oral, days 1-7 of

28-day cycle
100/300 mg/kg Lymph nodes

Multi-Cycle (13

weeks)

Cynomolgus

Monkey

Oral, days 1-7 of

28-day cycle
60 mg/kg

GI mucosa, Bone

marrow (RBC

parameters)

NOAEL: No-Observed-Adverse-Effect Level. Data from Astex Pharmaceuticals (2019).[2]

Cedazuridine was not mutagenic in the Ames test or clastogenic in the in vitro chromosome

aberration and in vivo mouse micronucleus assays.[2]

In Vivo Efficacy Models
The ability of cedazuridine to enhance the efficacy of oral cytidine analogs was demonstrated in

preclinical cancer models.

Experimental Protocol:

While specific studies focused on cedazuridine with decitabine are less detailed in the public

domain, studies with the similar cytidine analog, azacitidine, provide a clear methodological

framework.[9][10]

Animal Model: Immunodeficient mice (e.g., NSGS) are commonly used.[9]

Xenograft Model: Human acute myeloid leukemia (AML) cell lines, such as MOLM-13, are

injected intravenously to establish a systemic disease model.[9][10]
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Treatment Groups: Mice are randomized into several groups, typically including:

Vehicle control (e.g., cedazuridine alone)

Oral cytidine analog (e.g., azacitidine or decitabine) alone

Oral cedazuridine in combination with the oral cytidine analog

Intraperitoneal or intravenous cytidine analog as a positive control[9][10]

Drug Administration: Drugs are administered daily for a specified period (e.g., 7 consecutive

days) via oral gavage or injection.[9]

Efficacy Endpoints:

Leukemic burden: Assessed by flow cytometry for human cancer cells (e.g., human

CD45+) in peripheral blood, bone marrow, and spleen at the end of the study.[9]

Survival: A Kaplan-Meier survival analysis is performed to compare the lifespan of mice in

different treatment groups.[10]

Toxicity: Monitored by body weight changes and observation for signs of distress.[11]

Results:

In a murine xenograft model of AML, oral azacitidine alone did not significantly reduce

leukemic expansion.[10]

However, the combination of oral cedazuridine and oral azacitidine significantly reduced AML

in both the bone marrow and spleen, with efficacy comparable to that of intraperitoneally

administered azacitidine.[9][10]

The combination of oral cedazuridine and azacitidine also led to a significant extension in the

survival of the treated mice compared to control groups.[10]
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Caption: Mechanism of action of orally co-administered cedazuridine and decitabine.
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Caption: Experimental workflow for in vivo efficacy studies in a xenograft model.

Conclusion
The preclinical development program for cedazuridine successfully demonstrated its potential

as a potent and stable inhibitor of cytidine deaminase. In vitro studies confirmed its high

inhibitory activity, while in vivo pharmacokinetic studies in multiple species established its

favorable drug metabolism and pharmacokinetic profile, particularly its ability to significantly

increase the oral bioavailability of decitabine. The comprehensive toxicology evaluation

revealed a wide safety margin. Efficacy studies in relevant animal models provided the proof-

of-concept that co-administration of cedazuridine with an oral cytidine analog could replicate
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the therapeutic effects of parenteral administration. These robust preclinical data provided a

strong foundation for the successful clinical development and eventual regulatory approval of

the fixed-dose combination of cedazuridine and decitabine.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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